molecular formula C15H16O2 B11877757 1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- CAS No. 5500-53-8

1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-

Cat. No.: B11877757
CAS No.: 5500-53-8
M. Wt: 228.29 g/mol
InChI Key: NVJTYSRAVPCWNR-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- is a spirocyclic compound characterized by a fused oxaspiro[4.5]decenone core with a phenyl substituent at the 2-position. The spirocyclic framework is a common motif in bioactive molecules, particularly in enzyme inhibitors and cytotoxic agents, due to its conformational rigidity and ability to interact with biological targets .

Properties

CAS No.

5500-53-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)17-15(14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

NVJTYSRAVPCWNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Hydroxylactam Derivatives

A prominent route involves intramolecular formal [4+2] cycloaddition reactions using isoindolinone-derived hydroxylactam precursors. In this method, N-acylenamides are generated in situ from hydroxylactam derivatives bearing enone or enal functionalities. For example, treatment of hydroxylactam 1a with trifluoromethanesulfonic acid (TfOH, 0.3 equiv) in acetonitrile at room temperature induces cyclization, yielding spirocyclic products with >90% efficiency . The reaction proceeds via Michael addition followed by Mannich-type closure, forming the 1-oxaspiro[4.5]decan-4-one skeleton. Key advantages include:

  • Diastereoselectivity : Products are obtained as single diastereomers (dr >20:1) .

  • Substrate Flexibility : Variations in N-substituents (benzyl, methyl, aryl) and enone/enal linkers are tolerated .

Table 1 : Representative Cyclization Conditions and Yields

SubstrateCatalystSolventTime (h)Yield (%)
1a TfOHCH₃CN1292
1b TfOHCH₃CN2485

Multi-Step Synthesis from (1-Hydroxycyclohexyl)(Phenyl)Methanone

A four-step protocol starting from (1-hydroxycyclohexyl)(phenyl)methanone and diketene has been reported for synthesizing derivatives of 1-oxaspiro[4.5]dec-2-en-4-one . The sequence involves:

  • Knoevenagel Condensation : Formation of α,β-unsaturated ketones.

  • Nucleophilic Addition : Introduction of aminoimidazolinone groups.

  • Cyclodehydration : Acid-mediated spirocyclization.

This method achieves moderate to excellent yields (45–94%) and allows functionalization at the imidazolinone ring, enhancing biological activity . For instance, derivatives exhibit EC₅₀ values as low as 3.40 μg/mL against Phytophthora capsici .

Silylation-Mediated Ring Closure

A distinct approach utilizes trimethylsilyl chloride (TMSCl) and p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane (DCE) at 65°C to promote cyclization . Starting from 4-hydroxy-1,4,4-triphenylbut-2-yn-1-one, silylation of the hydroxyl group facilitates intramolecular nucleophilic attack, forming the spirocyclic lactone. Key observations include:

  • Reagent Stoichiometry : Excess TMSCl (2.5 equiv) ensures complete silylation .

  • Purification : Flash chromatography with petroleum ether/ethyl acetate (20:1) yields pure product .

Alkene Functionalization and Aminolactone Formation

Aminolactone derivatives of 1-oxaspiro[4.5]dec-2-en-4-one are synthesized via alkene aminolysis. Reaction of alkenes with dimethylamine in the presence of NaOH and subsequent cyclization affords 3-(dimethylamino)-1-oxaspiro[4.5]dec-2-en-4-one . This method highlights:

  • Solvent Systems : Dichloromethane-methanol-ammonia (9:1:0.15) for purification .

  • Scalability : Demonstrated at 1 g scale without yield reduction .

Comparative Analysis of Methodologies

Table 2 : Advantages and Limitations of Synthetic Routes

MethodYield Range (%)Key StrengthLimitation
Acid-catalyzed cyclization85–92High diastereoselectivityRequires anhydrous conditions
Multi-step synthesis45–94Functional group versatilityLengthy reaction sequence
Silylation-mediated72–91Mild temperaturesSensitive to moisture
Aminolactone formation51–78ScalabilityLimited substrate scope

Mechanistic Insights and Optimization

  • Cycloaddition Pathways : DFT studies suggest that TfOH stabilizes N-acyliminium intermediates, lowering the activation energy for [4+2] cycloaddition .

  • Acid Selection : Lewis acids (e.g., BF₃·OEt₂) are less effective than Brønsted acids like TfOH for spirocycle formation .

  • Temperature Effects : Elevated temperatures (>50°C) reduce yields due to side reactions .

Analytical Characterization

Synthetic products are validated via:

  • ¹H NMR : Distinct signals for spirocyclic protons (δ 2.5–3.5 ppm) and phenyl groups (δ 7.2–7.8 ppm) .

  • HRMS : Molecular ion peaks matching C₁₅H₁₈O₂ (theoretical m/z 230.1307) .

Industrial and Pharmacological Applications

While primarily explored in fungicide development , the spirocyclic core also shows promise in:

  • Drug Discovery : Isoindolinone derivatives exhibit kinase inhibition .

  • Material Science : Rigid spirostructures enhance thermal stability in polymers .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i)

  • Structure : Replaces the phenyl group with an adamantane-thiazolone moiety.
  • Activity: Exhibits 82.82% inhibition of 11β-HSD1 at 10 µM, comparable to carbenoxolone, but with higher selectivity (IC50 twice that of carbenoxolone and reduced activity against isoform 2) .
  • Application : Investigated for metabolic disorders like obesity and Cushing’s syndrome .

Gymnastatin A

  • Structure : A natural 1-oxaspiro[4.5]decane derivative with a cytotoxic side chain.
  • Activity : Shows potent cytotoxicity (ED50 = 0.018 µg/mL in P388 lymphocytes) .
  • Synthesis : Synthesized via oxidative cyclization of 3,5-dichlorotyrosine derivatives, highlighting the role of spirocyclic frameworks in natural product synthesis .

4-Benzyloxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one

  • Structure : Features dichlorophenyl and benzyloxy substituents.
  • Crystallography : Exhibits hydrogen bonding (C2–H2A⋯O2, 3.477 Å) and chair conformation in the cyclohexane ring, influencing stability and intermolecular interactions .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Data (NMR/IR)
1-Oxaspiro[4.5]decan-2-one (parent) C9H14O2 N/A IR: γ-lactone C=O stretch ~1770 cm⁻¹
2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) C16H22N2OS 268–270 ¹H-NMR (DMSO): δ 5.43 (s, NH), 2.12–1.22 (adamantane and cyclohexane protons)
N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dion-2,8-dien-7-yl) acetamide C18H20N2O5S 173–174 ¹H-NMR: δ 7.75 (d, J=8.3 Hz, Ar–H), 2.15 (s, CH3)

Biological Activity

1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- is a complex organic compound notable for its unique spirocyclic structure, which includes a carbonyl group and an oxaspiro moiety. Its molecular formula is C₁₅H₁₆O₂. This compound has garnered attention for its potential biological activities, particularly in agricultural chemistry and medicinal applications.

The synthesis of 1-Oxaspiro[4.5]dec-2-en-4-one can be achieved through various methodologies, leading to derivatives that exhibit a range of biological activities. The compound's structure allows it to undergo several chemical transformations, making it a versatile scaffold for further modifications.

Biological Activity

Research indicates that derivatives of 1-Oxaspiro[4.5]dec-2-en-4-one exhibit significant biological activities. Notably, certain synthesized derivatives have demonstrated fungicidal properties against pathogens such as Pseudoperonospora cubensis and Botrytis cinerea, with inhibition rates reaching up to 94.7% in vitro assays. This suggests promising applications as fungicides in agricultural settings.

The interaction studies involving 1-Oxaspiro[4.5]dec-2-en-4-one focus on its biological activity against various pathogens. Preliminary findings suggest that the compound may interact with key enzymes or cellular structures within these organisms, leading to their inhibition. However, further studies are necessary to elucidate the precise mechanisms at play.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with 1-Oxaspiro[4.5]dec-2-en-4-one, each exhibiting unique properties and biological activities. The following table summarizes some related compounds:

Compound NameStructureUnique Features
1-Oxaspiro[4.5]dec-3-en-4-oneC₁₅H₁₆O₂Exhibits different reactivity due to the position of the double bond
1-Oxaspiro[4.5]dec-6-en-2-oneC₁₅H₁₆O₂Structural variation leads to different biological activity profiles
2-Oxo-3-phenyl-1-oxaspiro[4.5]decanC₂₂H₁₉ClO₄Contains a chlorine substituent which may enhance biological activity

These compounds highlight the diversity within the oxaspiro family and underscore the uniqueness of 1-Oxaspiro[4.5]dec-2-en-4-one regarding its specific structural features and potential applications in both chemistry and biology.

Case Study: Antifungal Activity

A study conducted on the antifungal properties of derivatives of 1-Oxaspiro[4.5]dec-2-en-4-one showed promising results against Botrytis cinerea. The synthesized derivatives were tested in vitro, revealing an inhibition rate of 94.7% at optimal concentrations. This study emphasizes the potential use of these compounds in developing new agricultural fungicides, addressing the growing need for effective crop protection agents.

Case Study: Structural Modifications

Another investigation into structural modifications of 1-Oxaspiro[4.5]dec-2-en-4-one revealed that altering specific functional groups could enhance its biological activity profile. For example, introducing halogen substituents significantly impacted the compound's interaction with target enzymes in fungal cells, suggesting a pathway for optimizing efficacy through chemical modification.

Q & A

Q. What are the optimal synthetic routes for 1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- and its derivatives?

Synthesis typically involves multi-step reactions with precise control of conditions. For example, Lewis acid-catalyzed tandem Prins/pinacol reactions can construct the spirocyclic core efficiently . Oxidation of substituents like phenylseleno groups (in analogs) requires controlled temperatures and catalysts to avoid side reactions, such as unintended elimination . Yield optimization often involves iterative adjustments of solvent polarity, reaction time, and stoichiometry.

Q. How is X-ray crystallography applied to determine the structure of spirocyclic compounds like this?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for resolving spirocyclic structures. The compound’s stereochemistry and bond angles are validated against crystallographic data, with R-factors <0.05 indicating high precision . For example, spiro ring puckering and substituent orientations in analogs were confirmed via this method .

Q. What are the preliminary applications of this compound in academic research?

The spirocyclic framework serves as a versatile intermediate in organic synthesis. For instance, analogs with phenylseleno groups are precursors for selenoxide elimination to form conjugated dienes . The compound’s electrophilic carbonyl group also enables nucleophilic additions, useful for derivatization in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for oxidation reactions of similar spiro compounds?

Discrepancies in oxidation outcomes (e.g., selenoxide vs. epoxide formation) arise from varying reaction conditions. Systematic studies using differential scanning calorimetry (DSC) and in-situ NMR can monitor intermediate stability. For example, controlled O₂ flow rates and temperature gradients minimize side reactions in selenide-to-selenoxide conversions .

Q. What computational strategies integrate with experimental data to model the compound’s reactivity?

Density Functional Theory (DFT) calculations predict transition states for ring-opening or substituent reactions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, using crystallographic data as input . MD simulations further validate stability under physiological conditions .

Q. What advanced techniques address stereochemical challenges in spirocycle synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) enforce enantioselectivity during ring formation . Dynamic kinetic resolution (DKR) is employed for racemic mixtures, while circular dichroism (CD) confirms absolute configuration post-synthesis .

Q. How do researchers mitigate toxicity risks during handling and storage?

Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons prevent dermal exposure .
  • Storage : Anhydrous conditions at -20°C prevent hydrolysis of reactive groups like lactones .

Q. What methodologies validate bioactivity in drug discovery studies?

Structure-Activity Relationship (SAR) studies involve:

  • In vitro assays : Measure IC₅₀ values against targets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .
  • Metabolic stability tests : Liver microsome assays assess pharmacokinetic profiles .

Q. How are degradation products analyzed for stability studies?

High-Resolution Mass Spectrometry (HRMS) and HPLC-PDA identify degradation pathways (e.g., lactone ring hydrolysis). Accelerated stability testing under UV light or high humidity predicts shelf-life .

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